3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a boronic ester derivative featuring a piperidine core substituted with a tert-butyl carbamate group and a phenoxymethyl-linked dioxaborolane moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . The tert-butyl carbamate (Boc) group provides steric protection for the piperidine nitrogen, improving solubility and enabling selective deprotection in multistep syntheses . Applications span pharmaceutical intermediates, materials science, and chemical biology, particularly in targeted drug delivery and proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-8-9-17(15-25)16-27-19-12-10-18(11-13-19)24-29-22(4,5)23(6,7)30-24/h10-13,17H,8-9,14-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBRFNUZGUDTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester is a boron-containing piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of a phenolic precursor with a boron-containing reagent to introduce the dioxaborolane moiety. The tert-butyl ester is formed through standard esterification techniques. Various methods have been reported in literature for synthesizing related compounds, often focusing on optimizing yield and purity.
Antiviral Activity
Research indicates that piperidine derivatives exhibit a spectrum of antiviral properties. For instance, compounds similar to the one have been evaluated against various viruses including HIV and HSV-1. In a study involving the synthesis of 3-phenylpiperidine derivatives, several exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with IC50 values indicating effective antiviral activity .
| Compound | Virus Targeted | IC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| 3g | HSV-1 | 92 | 54 |
| 3f | CVB-2 | Moderate | 100 |
Antibacterial and Antifungal Activity
In addition to antiviral properties, piperidine derivatives have shown antibacterial and antifungal activities. The aforementioned study tested various derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. The results indicated that certain derivatives had significant antibacterial effects, particularly against Staphylococcus aureus .
The biological activity of these compounds is often linked to their ability to interfere with viral replication mechanisms or bacterial cell wall synthesis. The presence of the dioxaborolane group may enhance the compound's interaction with biological targets due to its unique electronic properties.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings. For example:
- HIV Treatment : A derivative similar to the compound was tested in vitro against HIV-1 and demonstrated significant inhibition of viral replication.
- Inflammatory Diseases : Compounds from this class have been explored for their potential in treating inflammatory diseases due to their ability to modulate immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related compounds reveals critical distinctions in substituent placement, electronic effects, and synthetic utility:
Key Observations:
- Electronic Effects: The phenoxymethyl group in the target compound introduces electron-withdrawing character via the ether oxygen, moderating boronate reactivity in Suzuki couplings compared to direct phenyl-linked analogues .
- Steric Considerations : Piperazine-based analogues (e.g., ) exhibit greater conformational flexibility than piperidine derivatives, enhancing binding to flat aromatic targets in drug design.
- Synthetic Accessibility: The target compound’s synthesis involves reductive amination (NaBH(OAc)₃) between a Boc-protected piperidine and a boronate-containing phenol precursor, yielding 71% purity post-SCX column purification . In contrast, piperazine analogues require additional steps for nitrogen functionalization, reducing overall yields (e.g., 5% for BPEA-2 in ).
Spectroscopic and Physicochemical Properties
NMR data (¹H, ¹³C) highlight distinct chemical environments for regions adjacent to the boronate and Boc groups:
- Region A (positions 29–36): The phenoxymethyl group in the target compound causes upfield shifts (δ 1.2–1.5 ppm) for proximal piperidine protons due to diamagnetic shielding, unlike phenyl-linked analogues (δ 1.8–2.1 ppm) .
- Region B (positions 39–44) : The Boc carbonyl (C=O) resonance at δ 168.5 ppm is consistent across analogues, but piperazine derivatives show downfield shifts (δ 170.2 ppm) due to reduced ring strain .
Solubility and Stability:
- The target compound exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ether analogues, attributed to the phenoxymethyl oxygen’s polarity .
- Stability under acidic conditions (pH < 2) is compromised due to Boc deprotection, whereas piperazine derivatives retain integrity up to pH 1.5 .
Reactivity in Cross-Coupling Reactions
In Pd-catalyzed Suzuki-Miyaura reactions, the target compound demonstrates:
- Moderate Reactivity : Coupling yields with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) reach 85–90%, outperforming piperazine analogues (70–75%) due to reduced steric hindrance .
- Limitations: Reactions with sterically demanding partners (e.g., 2,6-dimethylbromoarenes) yield <50%, highlighting the phenoxymethyl group’s spatial constraints .
Preparation Methods
Nucleophilic Substitution with Boronate Esters
Route :
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Intermediate 1 : 4-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester
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Intermediate 2 : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reaction :
Conditions :
-
Solvent: N,N-Dimethylformamide (DMF)
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Base: Potassium carbonate (2.5 equiv)
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Temperature: 50°C, 12–16 hours
Optimization :
Suzuki-Miyaura Cross-Coupling
Route :
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Boron Partner : 4-Bromophenyl piperidine-1-carboxylate tert-butyl ester
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Pinacolborane : Bis(pinacolato)diboron (Bpin)
Reaction :
Conditions :
-
Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (3 mol%)
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Solvent: 1,4-Dioxane
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Temperature: 80°C, 16 hours
Challenges :
Esterification of Carboxylic Acid Precursors
Route :
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Acid Precursor : 3-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid
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Esterification : tert-Butyl alcohol under acidic conditions
Reaction :
Conditions :
-
Acid Catalyst: Concentrated HSO (0.5 equiv)
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Solvent: Toluene
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Temperature: Reflux (110°C), 6 hours
Limitations :
-
Competing decomposition of the boronate ester at high temperatures.
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Requires strict moisture control to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 95 | Mild conditions, scalable | Limited to aryl ether substrates |
| Suzuki Coupling | 70 | 90 | Broad substrate compatibility | High Pd cost, sensitivity to O |
| Esterification | 58 | 88 | Direct route from acids | Thermal instability of intermediates |
Protective Group Strategies
The Boc group on piperidine necessitates careful handling:
-
Deprotection Risk : Acidic conditions (e.g., HSO) may cleave the tert-butyl ester.
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Mitigation : Use of weakly acidic catalysts (e.g., DMAP) in esterification preserves the Boc group.
Industrial-Scale Considerations
Patent CN115322143A highlights a pressurized synthesis (0.3–0.5 MPa) to enhance solubility of 4-piperidinecarboxylic acid intermediates, achieving 85% yield in autoclave reactions. Key parameters:
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Solvent: Methanol/water (1:1)
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Reaction Time: 4 hours at 85–90°C
Analytical Characterization
Critical QC parameters for the final compound:
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H NMR (CDCl): δ 1.28 (s, 12H, Bpin), 1.44 (s, 9H, Boc), 3.45 (m, 2H, piperidine), 4.52 (s, 2H, OCH).
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HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
Emerging Alternatives
Microwave-Assisted Synthesis (unpublished data):
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to cross-couple with aryl halides. Key steps include:
- Boronic ester introduction : Reaction of a phenolic intermediate with pinacolborane under palladium catalysis .
- Piperidine-tert-butyl ester protection : Use of Boc (tert-butoxycarbonyl) protection for the piperidine amine, often via reaction with di-tert-butyl dicarbonate in the presence of a base .
- Purification : Column chromatography with gradients of ethyl acetate/heptane or dichloromethane/methanol to isolate intermediates and final products .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronation | Pd(dppf)Cl₂, pinacolborane, THF, 80°C | 85% | |
| Boc Protection | Boc₂O, DMAP, DCM, RT | 90% |
Q. How is this compound characterized, and what analytical methods are critical?
- NMR Spectroscopy : and NMR confirm the tert-butyl group (δ ~1.4 ppm for ) and boronic ester (absence of B-OH peaks). NMR can verify boronate integrity .
- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ peaks) .
- HPLC : Assesses purity (>95% for most intermediates) using reverse-phase C18 columns .
Q. What are the primary applications in academic research?
This compound serves as a key intermediate in:
- Protease inhibitor development : The piperidine-Boc group provides steric protection during peptide coupling .
- Kinase inhibitor synthesis : Boronic ester enables late-stage diversification via cross-coupling .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group affect reactivity in cross-coupling reactions?
The tert-butyl group on the piperidine ring can slow reaction kinetics due to steric bulk, requiring optimized conditions:
Q. What strategies resolve contradictions in reaction yields reported for boronate stability?
Boronate hydrolysis or protodeboronation can occur under basic/aqueous conditions. Mitigation strategies include:
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations assess:
- Boron electronic environment : Electron-withdrawing groups on the phenyl ring increase electrophilicity at the boronate, favoring coupling at ortho positions .
- Transition-state analysis : Predicts steric clashes between the tert-butyl group and coupling partners .
Example DFT Parameters :
| Parameter | Value | Reference |
|---|---|---|
| B-O bond length | 1.36 Å | |
| Activation energy (Suzuki) | 25 kcal/mol |
Safety and Handling
Q. What are critical safety precautions for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
